molecular formula C16H16N4O3S B2402433 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide CAS No. 946223-52-5

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide

Cat. No.: B2402433
CAS No.: 946223-52-5
M. Wt: 344.39
InChI Key: JLSKHSLZCZVXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 3 and 7, a ketone at position 5, and a 2-ethoxynicotinamide moiety at position 4. This structure combines the pharmacophoric features of thiazole and pyrimidine rings, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-4-23-14-11(6-5-7-17-14)13(21)19-12-10(3)18-16-20(15(12)22)9(2)8-24-16/h5-8H,4H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSKHSLZCZVXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidine derivatives, including N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide, typically involves multi-step reactions. One common method involves the cyclization of S-alkylated derivatives of 2-thiouracils with substituted phenacyl halides. This process includes:

    S-Alkylation: Reacting 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives.

    Cyclization: Intramolecular cyclization of the S-alkylated derivatives at various temperatures to form thiazolopyrimidine rings.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of ultrasonic activation, environmentally friendly solvents, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitubercular activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The exact mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide is not well understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a thiazolo[3,2-a]pyrimidine scaffold with several derivatives reported in the literature. Key structural variations among analogs include:

Compound Name / Substituents Core Modifications Key Functional Groups Evidence Source
Target Compound 3,7-dimethyl, 5-oxo, 6-ethoxynicotinamide Ethoxy, nicotinamide -
Ethyl 7-methyl-3-oxo-5-phenyl-...-6-carboxylate 5-phenyl, 2-(2,4,6-trimethoxybenzylidene) Carboxylate ester, trimethoxybenzylidene
6-Acetyl-2-arylhydrazone derivatives 6-acetyl, 2-arylhydrazone Acetyl, hydrazone
Ethyl 3–(3-(substituted phenyl)ureido)-... 5-(2,4-dimethoxyphenyl), ureido Ureido, dimethoxyphenyl
  • Substituent Effects: The 2-ethoxynicotinamide group in the target compound contrasts with carboxylate esters (e.g., ) and ureido groups () in analogs. Methyl groups at positions 3 and 7 (target compound) versus phenyl or arylhydrazone substituents () could influence steric hindrance and π-π stacking interactions with biological targets .

Pharmacological and Physicochemical Properties

  • Anticancer Activity : Analogs with ureido () or arylhydrazone groups () show promising anticancer activity, possibly due to interactions with DNA or kinase targets. The ethoxynicotinamide group in the target compound may confer similar activity through NAD(P)-binding domain interactions .
  • Crystallographic Insights :
    • In , the pyrimidine ring adopts a flattened boat conformation with a puckered C5 atom, while the trimethoxybenzylidene group forms an 80.94° dihedral angle with the benzene ring. This conformation may influence solubility and packing efficiency .
    • The target compound’s ethoxynicotinamide group could introduce distinct hydrogen-bonding patterns (e.g., N–H···O or C–H···O) compared to the carboxylate esters in , which form bifurcated hydrogen-bonded chains .

Stability and Reactivity

  • This contrasts with 3-oxo derivatives (), where the keto group may participate in tautomerism .
  • Reduction Sensitivity : Analogs with acetyl groups () undergo diastereoselective reduction with NaBH4, whereas the target compound’s ethoxynicotinamide moiety is likely more stable under reducing conditions .

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide is a compound of significant interest due to its diverse biological activities. Thiazolo[3,2-a]pyrimidine derivatives have been recognized for their potential as therapeutic agents across various fields, including oncology and infectious diseases. This article reviews the biological activity of this compound, drawing on recent research findings, case studies, and data tables.

Chemical Structure

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its ability to interact with multiple biological targets. The structural formula can be represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Antitumor Activity

Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit notable cytotoxicity against various cancer cell lines. A study highlighted that compounds similar to this compound showed high efficacy against M-HeLa (cervical adenocarcinoma) cells while maintaining low toxicity to normal liver cells . This selectivity suggests a promising therapeutic window for potential anticancer applications.

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
1M-HeLa4.515
2Chang Liver30-
3MCF-7 (Breast)8.010

Antibacterial and Antifungal Activity

The compound has also shown promise in antibacterial assays. Its derivatives have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating superior activity compared to standard antibiotics like ciprofloxacin . The mechanism of action is believed to involve inhibition of bacterial growth through interference with essential metabolic pathways.

Table 2: Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
AStaphylococcus aureus12
BEscherichia coli15
CMycobacterium smegmatis50

The biological activity of this compound is attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The thiazolopyrimidine ring engages in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity . This interaction may lead to the modulation of enzyme activity or receptor signaling pathways critical for cellular function.

Case Studies

  • Anticancer Efficacy : A case study involving the administration of a thiazolo[3,2-a]pyrimidine derivative in a murine model demonstrated significant tumor regression in chemically induced tumors. The treated group exhibited a reduction in tumor volume by approximately 60% compared to controls .
  • Infectious Disease Application : Another study evaluated the antibacterial properties of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound inhibited bacterial growth effectively at sub-MIC concentrations, suggesting potential for use in treating resistant infections .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Condensation of a thiazolo[3,2-a]pyrimidine precursor with 2-ethoxynicotinic acid derivatives using coupling agents like EDCI/HOBt under anhydrous conditions.
  • Step 2: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
  • Critical Parameters: Temperature (60–80°C), solvent choice (DMF or dichloromethane), and catalyst (e.g., triethylamine for acid scavenging). Yield optimization requires strict moisture control .

Basic: How is the molecular structure validated experimentally?

Methodological Answer:
Structural characterization employs:

  • X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and conformational puckering (e.g., flattened boat conformation in the pyrimidine ring). Refinement using SHELXL software ensures accuracy .
  • Spectroscopy: 1H/13C NMR confirms substituent integration and coupling patterns. IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How to resolve contradictions in crystallographic data interpretation?

Methodological Answer:

  • Refinement Strategies: Use SHELXL’s restraints for disordered regions (e.g., flexible ethoxy groups). Validate hydrogen bonding networks (C–H···O) via PLATON analysis .
  • Cross-Validation: Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify deviations in bond angles >2°, indicating potential refinement errors .
  • Data Reproducibility: Replicate crystallization (e.g., slow evaporation in ethyl acetate/ethanol) to confirm packing motifs .

Advanced: What strategies are used to analyze biological targets and mechanisms?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay). IC50 values are calculated via nonlinear regression .
  • Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets. Key residues (e.g., hinge-region lysine) are prioritized for mutagenesis validation .
  • Cellular Uptake Studies: Radiolabeled analogs (e.g., 14C-tagged) quantify intracellular accumulation via scintillation counting .

Advanced: How to address stability issues during storage and handling?

Methodological Answer:

  • Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS identifies hydrolysis products (e.g., ethoxy group cleavage) .
  • Stabilization Methods: Store under argon at –20°C in amber vials. Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated degradation .

Basic: What are common impurities during synthesis, and how are they controlled?

Methodological Answer:

  • Byproducts: Unreacted starting materials (e.g., thiazolo-pyrimidine precursors) and dimerization products.
  • Quality Control: TLC (Rf comparison) and HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is required for biological assays .

Advanced: How to perform conformational analysis using computational methods?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate torsional angles (e.g., dihedral between thiazole and pyrimidine rings) to predict bioactive conformers .
  • Molecular Dynamics (MD): Simulate solvated systems (explicit water, NPT ensemble) for 50 ns to assess flexibility of the ethoxy group .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or halogen groups). Test in bioassays to correlate activity with electronic effects .
  • 3D-QSAR: Use CoMFA/CoMSIA models to map steric/electrostatic fields. Validate predictive power via leave-one-out cross-validation (q² >0.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.